5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol
Description
Properties
CAS No. |
93803-66-8 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
5-[2-(2-methoxyethoxy)ethylamino]-2-methylphenol |
InChI |
InChI=1S/C12H19NO3/c1-10-3-4-11(9-12(10)14)13-5-6-16-8-7-15-2/h3-4,9,13-14H,5-8H2,1-2H3 |
InChI Key |
OCNSJNPDSQVAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOCCOC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol typically involves the reaction of o-cresol with 2-(2-methoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, including distillation and crystallization, are used to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol is a chemical compound with the molecular formula and a molecular weight of 225.285 g/mol . It features a cresol structure, characterized by a hydroxyl group attached to a methyl-substituted benzene ring, and contains an amino group linked to a 2-(2-methoxyethoxy)ethyl chain, which enhances its solubility and reactivity. The compound's structural uniqueness contributes to its potential applications in pharmaceuticals, chemical synthesis, and personal care products.
Potential Applications
- Cosmetics: this compound's properties may allow its use in personal care products.
- Pharmaceuticals and Chemical Synthesis: Its structural uniqueness contributes to potential applications in these fields.
- Separation Science: this compound can be analyzed using reverse phase (RP) HPLC methods with simple conditions . It can be separated on a Newcrom R1 HPLC column using a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is attributed to its functional groups. The synthesis of this compound typically involves several key steps that may require specific catalysts or conditions, such as temperature control and inert atmospheres, to ensure optimal yields and purity.
Comparison with Other Cresols
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| o-Cresol | Basic phenolic structure; used as a disinfectant | |
| p-Cresol | Similar properties but with para substitution; used in antiseptics | |
| 5-Amino-o-cresol | Aminated version of o-cresol; exhibits biological activity | |
| 4-Chloro-m-cresol | Chlorinated variant; used in pesticides and disinfectants | |
| This compound | Specific functional groups that enhance solubility and reactivity compared to other cresols, potentially leading to diverse applications in pharmaceuticals and personal care products not fully explored yet. |
Mechanism of Action
The mechanism of action of 5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The compound is compared to three key analogues (Table 1):
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity: The methoxyethoxyethyl group in the target compound enhances lipophilicity (logP 1.25) compared to the hydroxyethyl variant (logP ~0.5), making it more compatible with reverse-phase HPLC separations . Chloro-substituted derivatives (e.g., 5-Amino-4-Chloro-o-cresol) exhibit higher logP values (~1.8) due to the electron-withdrawing chloro group, favoring penetration in cosmetic formulations .
Applications: Hydroxyethylamino and amino derivatives (e.g., 6-Amino-m-cresol) are widely used in oxidative hair dyes, with safety thresholds defined by regulatory bodies (e.g., ≤3% in cosmetics) . The target compound’s methoxyethoxy chain likely improves solubility in polar organic solvents, enabling its utility in analytical methodologies .
Synthetic Complexity :
Analytical and Pharmacokinetic Behavior
- HPLC Performance :
- Metabolism: Methoxyethoxy chains are metabolized via oxidative cleavage, differing from the direct conjugation pathways of hydroxyethyl or amino groups .
Biological Activity
5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol, also known by its CAS number 93803-66-8, is a chemical compound with potential biological activities that warrant detailed examination. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological relevance.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.285 g/mol
- CAS Number : 93803-66-8
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent. The compound is structurally related to other cresol derivatives, which have been studied for their effects on cellular processes.
- Sirtuin Modulation : Research indicates that compounds similar to this compound may modulate sirtuin activity, which is crucial in regulating cellular metabolism and longevity .
- Antioxidant Properties : The compound exhibits antioxidant activity, potentially reducing oxidative stress in cells, which is linked to various diseases, including neurodegenerative disorders .
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of cresol derivatives, including this compound. Results indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The findings suggest a mechanism involving the activation of antioxidant pathways and inhibition of pro-apoptotic factors.
Study 2: Sirtuin Activation
In vitro studies demonstrated that this compound activates sirtuins, leading to enhanced cellular resilience against stressors. This activation was associated with improved mitochondrial function and increased lifespan in model organisms .
Toxicological Profile
The safety assessment of this compound has been documented in various reports. Key findings include:
- Acute Toxicity : The compound showed low acute toxicity in animal models.
- Genotoxicity : Preliminary studies suggest no significant genotoxic effects; however, further detailed studies are required to confirm these findings .
| Parameter | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Genotoxicity | No significant effects reported |
| Antioxidant Activity | Significant reduction in oxidative stress markers |
Q & A
Q. How can researchers optimize the synthesis of 5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol to achieve high yield and purity?
Methodological Answer:
- Stepwise Alkylation : React o-cresol (2-methylphenol) with 2-(2-methoxyethoxy)ethylamine under controlled basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution at the phenolic hydroxyl group. Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Analysis : ¹H NMR should show characteristic peaks: aromatic protons (δ 6.5–7.0 ppm), methoxy group (δ ~3.3 ppm), and ethylene oxide chain protons (δ 3.4–3.7 ppm). ¹³C NMR confirms the ether (-OCH₂CH₂O-) and amino linkages.
- FT-IR : Validate O-H (phenolic, ~3300 cm⁻¹), C-O-C (ether, ~1100 cm⁻¹), and N-H (amine, ~1600 cm⁻¹) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 239.1522 (C₁₂H₁₉NO₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Solubility Screening : Perform systematic solubility tests in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane, chloroform) under controlled temperatures (20–40°C). Use UV-Vis spectroscopy to quantify saturation points.
- Computational Prediction : Apply Hansen Solubility Parameters (HSP) or COSMO-RS models to correlate experimental data with predicted solubility. Adjust for solvent polarity and hydrogen-bonding capacity .
Q. What strategies are recommended for identifying trace impurities (e.g., m-cresol, heavy metals) in synthesized batches of this compound?
Methodological Answer:
- Chromatographic Methods : Use HPLC with a C18 column and PDA detector (λ = 254 nm) to separate and quantify organic impurities. Compare retention times with standards (e.g., m-cresol at ~4.2 min).
- ICP-MS for Metals : Digest samples in nitric acid and analyze for Pb, Hg, and As using inductively coupled plasma mass spectrometry (detection limit: <1 ppb). Reference USP <232> guidelines for validation .
Q. What in vitro and in vivo models are suitable for assessing the genotoxic potential of this compound?
Methodological Answer:
- Ames Test (OECD 471) : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) to detect mutagenicity.
- Mammalian Cell Assays : Perform micronucleus tests in human peripheral lymphocytes or COMET assays to evaluate DNA damage. For in vivo studies, follow OECD 474 (mouse micronucleus) or 489 (transgenic rodent) protocols.
- Dose Selection : Base concentrations on preliminary cytotoxicity data (e.g., IC₅₀ from MTT assays) .
Q. How can computational approaches (e.g., QSAR, molecular docking) predict the biological activity of this compound?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict pharmacokinetic properties (e.g., blood-brain barrier penetration). Validate with ADMET Predictor® or SwissADME.
- Molecular Docking : Dock the compound into target proteins (e.g., tyrosinase for dye interactions) using AutoDock Vina. Analyze binding affinity (ΔG) and key interactions (H-bonds, π-π stacking) .
Data Analysis & Experimental Design
Q. How should researchers design a 28-day dermal toxicity study to evaluate chronic exposure risks?
Methodological Answer:
- Animal Model : Use Sprague-Dawley rats (n=10/group) with daily topical application (dose range: 1–100 mg/kg). Include a vehicle control and positive control (e.g., 4-nitroquinoline-1-oxide).
- Endpoints : Monitor body weight, hematology, and histopathology (skin, liver, kidneys). Perform statistical analysis (ANOVA with Tukey’s post-hoc) to identify dose-dependent effects. Reference OECD 410 guidelines .
Q. What metabolomics techniques can elucidate the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- LC-MS/MS Profiling : Administer the compound to hepatocytes or live rodents, then analyze urine and plasma samples. Use reversed-phase chromatography and tandem MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
- Isotope Labeling : Synthesize a ¹³C-labeled analog to track metabolic fate via isotopic tracing .
Contradictions & Validation
Q. When conflicting data arise regarding the compound’s stability under acidic vs. alkaline conditions, how can researchers validate the optimal storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 2), NaOH (0.1 M, pH 12), and neutral buffers at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of methoxyethoxy chain).
- Arrhenius Kinetics : Calculate activation energy (Eₐ) to predict shelf-life at room temperature. Use ICH Q1A(R2) guidelines for stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
